molecular formula C21H19NO4 B12284309 N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine

N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine

Cat. No.: B12284309
M. Wt: 349.4 g/mol
InChI Key: RGQKLZZRMQBSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a glycine molecule via a butynyl linker. The presence of the Fmoc group makes it particularly useful in peptide synthesis and other organic synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine typically involves the following steps:

    Fmoc Protection: The glycine molecule is first protected with the Fmoc group using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

    Butynylation: The protected glycine is then reacted with 2-butyne-1-ol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The butynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.

    Substitution: The Fmoc group can be removed under basic conditions to yield free glycine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Piperidine in dimethylformamide (DMF) is often used to remove the Fmoc group.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Free glycine derivatives.

Scientific Research Applications

N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected glycine derivative.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide chain elongation. The butynyl linker provides additional functionality, allowing for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]alanine
  • N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]valine

Uniqueness

N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine is unique due to its specific combination of the Fmoc protecting group and the butynyl linker. This combination provides both protection and additional functionalization options, making it highly versatile in synthetic applications.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-[but-2-ynyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C21H19NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1H3,(H,23,24)

InChI Key

RGQKLZZRMQBSLE-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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